molecular formula C11H15ClO2 B1428384 1-(4-Chlorophenyl)-3-methoxy-2-methylpropan-2-ol CAS No. 2109-92-4

1-(4-Chlorophenyl)-3-methoxy-2-methylpropan-2-ol

Cat. No.: B1428384
CAS No.: 2109-92-4
M. Wt: 214.69 g/mol
InChI Key: LGHMBXWUNLZKNS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methoxy-2-methylpropan-2-ol is an organic compound characterized by the presence of a chlorophenyl group, a methoxy group, and a methylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-methoxy-2-methylpropan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with methanol and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reduced to yield the final product. Common catalysts used in this process include acids or bases, depending on the specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-methoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-3-methoxy-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-methoxy-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-methoxyethanol
  • 1-(4-Chlorophenyl)-3-methoxypropan-1-ol
  • 1-(4-Chlorophenyl)-2-methylpropan-1-ol

Comparison: Compared to these similar compounds, 1-(4-Chlorophenyl)-3-methoxy-2-methylpropan-2-ol is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(4-chlorophenyl)-3-methoxy-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-11(13,8-14-2)7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHMBXWUNLZKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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